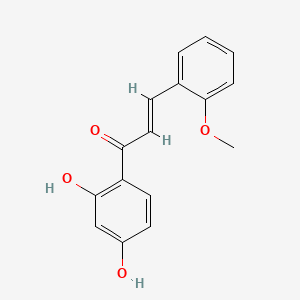

2',4'-Dihydroxy-2-methoxychalcone

Vue d'ensemble

Description

2’,4’-Dihydroxy-2-methoxychalcone is a chemical compound with the empirical formula C16H14O4 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of similar compounds has been achieved through the Claisen-Schmidt reaction . This involves reacting 2-hydroxyacetophenone and 2,4-dihydroxyacetophenone with 4-hydroxy-3-methoxy benzaldehyde (vanillin) in aqueous KOH 40% and KSF montmorillonite as a catalyst in methanol .Molecular Structure Analysis

The molecular structure of 2’,4’-Dihydroxy-2-methoxychalcone can be represented by the SMILES stringCOc1ccc(\\C=C\\C(=O)c2ccc(O)cc2O)cc1 . The InChI key for this compound is ADRQFDIWPRFKSP-RUDMXATFSA-N . Chemical Reactions Analysis

While specific chemical reactions involving 2’,4’-Dihydroxy-2-methoxychalcone are not detailed in the search results, chalcones in general are known to participate in a variety of chemical reactions due to their conjugated double bonds and the presence of functional groups .Physical and Chemical Properties Analysis

2’,4’-Dihydroxy-2-methoxychalcone is a solid substance . It has a molecular weight of 270.28 g/mol . The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 527.1±50.0 °C at 760 mmHg .Applications De Recherche Scientifique

Isolation and Structural Analysis

2',4'-Dihydroxy-2-methoxychalcone has been isolated from natural sources such as Empetrum nigrum L., indicating its presence in certain plant species. Advanced techniques like NMR and HR-ESI-MS are used to elucidate its structure and properties (Ponkratova et al., 2021).

Crystal Structure Examination

The crystal structures of related dihydrochalcone compounds have been determined, showing planar aromatic rings connected by a propanal chain. Such structural studies are crucial for understanding the chemical behavior and potential applications of these compounds (Marek et al., 2005).

Synthesis and Anticancer Potential

This compound has been synthesized through Claisen-Schmidt condensation, and derivatives have shown potential as anticancer agents against various cancer cell lines, including cervical, colon, and breast cancer (Matsjeh et al., 2017).

Inhibition of Inflammatory Responses

Derivatives of this compound have been examined for their effects on inflammatory responses in cell cultures. They have shown potential in inhibiting the production of nitric oxide and tumor necrosis factor-alpha, indicating possible anti-inflammatory applications (Ban et al., 2004).

Gastroprotective Effects

Studies have demonstrated the gastroprotective effects of chalcones like this compound, especially in conjunction with compounds like melatonin. These findings point towards potential therapeutic applications in protecting the gastroduodenal tract (de la Rocha et al., 2003).

Photochromic Properties

2-Hydroxy-4'-methoxychalcone, a related compound, has shown novel photochromic properties, indicating potential applications in optical memory systems with nondestructive readout capabilities. This highlights the diverse potential applications of chalcone derivatives in material science (Horiuchi et al., 2000).

Mécanisme D'action

2’,4’-Dihydroxy-2-methoxychalcone: (also known as 2’,4’-Dihydroxy-3-methoxychalcone ) is a natural compound found in various plant sourcesThe presence of hydroxyl groups at positions C-2’ and C-4’ on the A ring contributes to its activity .

Result of Action:

The molecular and cellular effects of 2’,4’-Dihydroxy-2-methoxychalcone likely include:

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment when handling this compound . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Analyse Biochimique

Cellular Effects

Some chalcones have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Some chalcones have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Some chalcones have shown hypoglycemic effects comparable to that of metformin, an antidiabetic drug, at doses of 200–300 mg/kg/day .

Metabolic Pathways

Chalcones are known to be involved in the synthesis of flavonoids .

Propriétés

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-16-5-3-2-4-11(16)6-9-14(18)13-8-7-12(17)10-15(13)19/h2-10,17,19H,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLVGCCGMXGMGZ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108051-21-4 | |

| Record name | 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108051214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

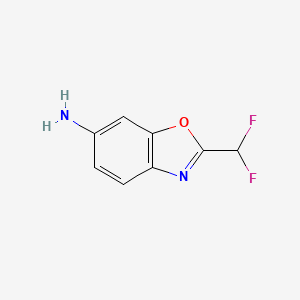

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

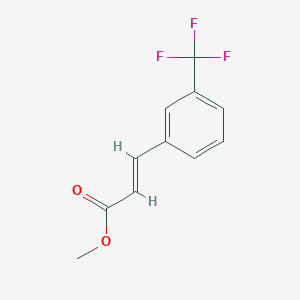

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3417282.png)